1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea
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Description
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea, also known as MPPI, is a compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. MPPI is a small organic molecule that belongs to the class of piperazine derivatives, which have been widely studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives, including those related to 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea, exploring their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized derivatives with potential antimicrobial properties against various microorganisms, demonstrating the chemical's utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions, indicating the potential of compounds similar to 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea in protecting metals against corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Enzyme Inhibition and Biological Activity
Sharma et al. (2013) synthesized urea and thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole, evaluating their antiglycation and urease inhibitory activities. This research indicates the compound's relevance in biological studies and potential therapeutic applications (Sharma, Suhas, & Gowda, 2013).
properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-17-7-3-4-8-18(17)23-21(26)22-11-12-24-13-15-25(16-14-24)19-9-5-6-10-20(19)27-2/h3-10H,11-16H2,1-2H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAADACBRWPSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea |
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